1-L-1,2-anhydro-myo-inositol

Description

Contextualizing Cyclitol Chemistry and Myo-inositol Biochemistry

Cyclitols are a class of polyhydroxylated cycloalkanes that are widespread in nature, particularly in the plant kingdom. annualreviews.org Among these, inositols, which are cyclohexane-1,2,3,4,5,6-hexols, hold a prominent position due to their diverse biological functions. nih.gov There are nine possible stereoisomers of inositol (B14025), with myo-inositol being the most common and biologically significant. wikipedia.orgnih.gov

Myo-inositol is a fundamental component of various cellular structures and signaling pathways. nih.govfrontiersin.org It serves as a precursor for the synthesis of a wide array of derivatives, including inositol phosphates, which act as secondary messengers in signal transduction, and phosphatidylinositol lipids, which are essential components of cell membranes. nih.govnih.govunl.pt The biosynthesis of myo-inositol primarily occurs through the cyclization of D-glucose-6-phosphate. nih.govmdpi.com This central role of myo-inositol underscores the importance of its derivatives in numerous physiological processes. nih.gov

Stereoisomeric Forms and Precise Nomenclature of 1,2-Anhydro-myo-inositol

The nomenclature and stereochemistry of inositol derivatives are crucial for understanding their specific biological activities. 1,2-Anhydro-myo-inositol is an epoxide derivative of myo-inositol and exists in different stereoisomeric forms.

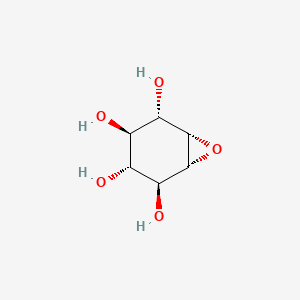

1,2-Anhydro-myo-inositol is chemically known as (1r,2r,3s,4s,5r,6s)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol. nih.gov It is often referred to in the context of conduritol B epoxide. Conduritol B epoxide is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: 1-D-1,2-anhydro-myo-inositol and 1-L-1,2-anhydro-myo-inositol. ebi.ac.ukuni.lu This mixture is a valuable tool in biochemical research, particularly as an inhibitor of certain enzymes. sigmaaldrich.com

The this compound is one of the two enantiomers that constitute conduritol B epoxide. ebi.ac.uk Its full chemical name is (1S,2S,3R,4R,5S,6R)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol. nih.gov This specific stereoisomer is functionally related to (-)-conduritol B, as it is formed by the formal epoxidation of its double bond. nih.gov While it is a key component of the racemic mixture, studies have shown that the 1-L-enantiomer itself is not the biologically active component in the inhibition of certain glucosidases. ebi.ac.uknih.govebi.ac.uk

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (1S,2S,3R,4R,5S,6R)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol |

| Synonyms | 1L-conduritol B epoxide |

| ChEBI ID | CHEBI:67234 |

Source: PubChem nih.gov

In contrast to its L-counterpart, 1-D-1,2-anhydro-myo-inositol is the biologically active enantiomer within the conduritol B epoxide racemate. ebi.ac.uknih.gov It is derived from the epoxidation of the double bond of (+)-conduritol B. nih.govebi.ac.uk This enantiomer acts as an irreversible inhibitor of several glycosidases, including sweet almond beta-D-glucosidase, sucrose (B13894) alpha-glucosidase, and oligo-1,6-glucosidase. nih.govnih.govebi.ac.uk The inactivation of these enzymes occurs through the formation of a covalent bond between the epoxide and an aspartic acid residue in the enzyme's active site. ebi.ac.ukebi.ac.uk This specificity highlights the critical role of stereochemistry in determining the biological function of inositol derivatives.

Table 2: Comparison of 1,2-Anhydro-myo-inositol Enantiomers

| Feature | This compound | 1-D-1,2-anhydro-myo-inositol |

|---|---|---|

| Chirality | L-enantiomer | D-enantiomer |

| Precursor | (-)-conduritol B | (+)-conduritol B |

| Biological Activity | Inactive as a glycosidase inhibitor | Active as an irreversible glycosidase inhibitor |

Source: PubChem, ChEBI nih.govebi.ac.uknih.govnih.govebi.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(1R,2S,3R,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m1/s1 |

InChI Key |

ZHMWOVGZCINIHW-JIGFOQOZSA-N |

SMILES |

C1(C(C(C2C(C1O)O2)O)O)O |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]2[C@@H]([C@H]1O)O2)O)O)O |

Canonical SMILES |

C1(C(C(C2C(C1O)O2)O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 1 L 1,2 Anhydro Myo Inositol

Historical Development of Anhydro-myo-inositol Synthesis

The initial syntheses of anhydro-inveritols, including racemic conduritol B epoxide, laid the groundwork for future stereoselective methods. Early approaches often started from readily available materials like myo-inositol or benzene (B151609) derivatives. For instance, conduritol isomers were synthesized from trans-benzenediol. metu.edu.tr Oxidation of its diacetate form with perbenzoic acid yielded epoxide intermediates that could be converted to the desired conduritols. metu.edu.tr Another early method involved the treatment of conduritol A with a peracid to produce 2,3-anhydro-allo-inositol. oup.com

In the 1970s, research focused on the synthesis of various anhydro derivatives of inositols from 1,2-O-cyclohexylidene-myo-inositol tosylates by reacting them with sodium methoxide (B1231860). oup.comoup.com These reactions yielded a variety of mono- and di-epoxides, and their structures were confirmed using proton magnetic resonance (PMR) spectroscopy. oup.comoup.com While these early methods were crucial for developing the fundamental chemistry, they often produced racemic mixtures, necessitating further resolution steps to isolate individual enantiomers. oup.com

Contemporary and Improved Synthetic Pathways Targeting Enantiomeric Forms

Modern synthetic strategies have increasingly focused on producing enantiomerically pure forms of 1,2-anhydro-myo-inositol, driven by the stereospecificity of their biological targets.

A prominent and efficient method for synthesizing 1-L-1,2-anhydro-myo-inositol utilizes the naturally occurring chiral precursor, 1L-quebrachitol. nih.gov This approach leverages the inherent chirality of the starting material to direct the synthesis towards the desired L-enantiomer, avoiding the need for resolution of a racemic mixture. The synthesis involves a series of chemical transformations that convert 1L-quebrachitol into the target epoxide. nih.gov Similarly, the D-enantiomer, 1D-1,2-anhydro-myo-inositol, can be synthesized from 1D-pinitol. nih.gov

Table 1: Synthesis of 1,2-Anhydro-myo-inositol Enantiomers from Chiral Precursors

| Target Enantiomer | Chiral Precursor |

|---|---|

| This compound | 1L-quebrachitol |

This table is based on information from reference nih.gov.

Synthesizing enantiomerically pure compounds from achiral starting materials presents a significant challenge. One successful strategy involves the kinetic resolution of a racemic intermediate. A practical route starts from the achiral compound p-benzoquinone, which is converted in three steps to conduritol B tetraacetate. researchgate.net A palladium-catalyzed kinetic resolution of this racemic tetraacetate, using a chiral ligand, allows for the separation of the enantiomers, yielding a conduritol B tetraester in high enantiomeric excess. researchgate.net This resolved intermediate is then transformed into the target tetrabenzyl conduritol B epoxide. researchgate.net Enzymatic kinetic resolution is another powerful tool. For example, lipases have been used for the kinetic resolution of racemic inositol (B14025) derivatives, such as (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol, to produce key precursors for chiral inositols. acs.org

Myo-inositol, an achiral and abundant starting material, is a common precursor for the synthesis of its various derivatives, including this compound. unimi.it These multi-step syntheses require careful regioselective protection and deprotection of the multiple hydroxyl groups. acs.org A typical sequence involves the initial protection of myo-inositol, for instance, by forming a 1,2-O-cyclohexylidene acetal. umich.edu Subsequent steps involve tosylation of specific hydroxyl groups, followed by treatment with a base like sodium methoxide to induce epoxide formation. oup.com The synthesis of racemic conduritol B epoxide from myo-inositol has been achieved through a sequence involving the formation of 1,2-O-cyclohexylidene-myo-inositol, followed by acetylation, deprotection, and reaction with N,N'-thiocarbonyldiimidazole to form a cyclic thiocarbonate. umich.edu This intermediate is then converted to the epoxide. umich.edu Accessing specific enantiomers from myo-inositol requires the introduction of a chiral element, often through resolution of a racemic intermediate or by using a chiral catalyst in a desymmetrization step. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. For instance, in the multi-step synthesis from myo-inositol, modifications to established procedures have led to significant improvements. One such improvement was controlling the acidity during the deprotection of 3,4,5,6-tetra-O-acetyl-1,2-O-cyclohexylidene-myo-inositol, which increased the rate and extent of formation of myo-inositol 1,4,5,6-tetraacetate. umich.edu In syntheses involving phosphitylation, the choice of phosphitylating agent and activator, such as bis(benzyloxy)diisopropylaminophosphine and 1H-tetrazole, is critical for achieving high yields of the protected phosphate (B84403). rsc.org Furthermore, the development of catalytic asymmetric phosphorylation reactions allows for the desymmetrization of myo-inositol precursors, providing a streamlined route to optically pure phosphatidylinositol analogues. acs.org

Table 2: Example of Optimized Reaction Step in Anhydro-myo-inositol Synthesis

| Reaction Step | Original Condition | Optimized Condition | Result |

|---|

This table is based on information from reference umich.edu.

Multi-step Reaction Sequences from Myo-inositol

Isolation and Purification Techniques for Anhydro-myo-inositol Enantiomers

The isolation and purification of the target enantiomers are critical final steps in the synthetic process. When syntheses result in racemic or diastereomeric mixtures, chromatographic techniques are indispensable. For instance, diastereomeric mandelate (B1228975) esters of a chiral inositol derivative were separated by chromatography to provide the corresponding enantiomers after deacylation. rsc.org Ion-exchange chromatography is another powerful method, particularly for purifying highly polar, phosphorylated inositol derivatives. rsc.org

In cases where a racemic mixture of the final product is obtained, resolution can be achieved through various methods. One approach involves derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization or chromatography. For example, racemic 4-O-benzyl-myo-inositols have been resolved via their L-(+)-O-acetylmandelates. ethernet.edu.et

Synthetic Routes to Related Myo-inositol Epoxides and Derivatives

The synthesis of myo-inositol epoxides and their subsequent transformation into various derivatives is a cornerstone of modern cyclitol chemistry. These synthetic strategies often rely on the careful manipulation of protecting groups to achieve regioselectivity and the stereocontrolled introduction of the epoxide ring. Common starting materials include myo-inositol itself, as well as other readily available precursors like p-benzoquinone and naturally occurring cyclitols such as quebrachitol.

A prevalent approach involves the initial protection of specific hydroxyl groups on the myo-inositol ring, followed by the creation of a double bond to form a conduritol intermediate. This double bond is then subjected to epoxidation. For instance, a practical route to tetrabenzyl conduritol B epoxide involves the kinetic resolution of a conduritol B tetraester, derived from p-benzoquinone, followed by transformation into the tetrabenzyl epoxide. researchgate.net This epoxide is a valuable intermediate that can be regioselectively opened with nucleophiles, such as an azide (B81097), to produce key azidocyclitols, which are precursors to aminocyclitols like (-)-1-amino-1-deoxy-myo-inositol. researchgate.net

Another well-established method utilizes naturally occurring chiral cyclitols. The synthesis of the enantiomers 1D- and 1L-1,2-anhydro-myo-inositol (conduritol B epoxide) has been successfully achieved starting from 1D-pinitol and 1L-quebrachitol, respectively. nih.gov This approach leverages the inherent chirality of the starting materials to produce the desired enantiomerically pure epoxides.

The epoxidation of conduritol derivatives is a key step in these synthetic sequences. Various reagents and conditions can be employed to achieve the desired stereoselectivity. For example, the epoxidation of benzylated conduritol B derivatives can yield the corresponding epoxide in high yield. nih.govunicamp.br The subsequent ring-opening of these epoxides under acidic or basic conditions with various nucleophiles provides a powerful tool for the synthesis of a wide range of myo-inositol derivatives, including allo-, scyllo-, and chiro-inositols. nih.govunicamp.br

The following table summarizes various synthetic routes to myo-inositol epoxides and their derivatives, highlighting the starting materials, key intermediates, and the resulting products.

| Starting Material | Key Intermediate | Reagents/Conditions for Epoxidation | Product | Reference(s) |

| p-Benzoquinone | Conduritol B tetraacetate | 1. Kinetic resolution 2. Benzylation 3. Epoxidation | Tetrabenzyl conduritol B epoxide | researchgate.net |

| 1L-Quebrachitol | - | - | This compound | nih.gov |

| 1D-Pinitol | - | - | 1-D-1,2-anhydro-myo-inositol | nih.gov |

| Conduritol B derivative | - | Iodine and silver(I) oxide | Racemic 1,4,5,6-tetra-O-benzyl-chiro-inositol and racemic 1,2,3,4-tetra-O-benzyl-scyllo-inositol (after ring opening) | nih.govunicamp.br |

| Conduritol C derivative | - | Iodine and silver(I) oxide | Mixture of epoxides leading to racemic 1,2,3,6-tetra-O-benzyl-allo-inositol and racemic 1,2,3,4-tetra-O-benzyl-myo-inositol (after ring opening) | nih.govunicamp.br |

| 1,2-O-Cyclohexylidene-myo-inositol tosylates | - | Sodium methoxide | Various mono- and di-epoxides of inositol | oup.com |

These synthetic methodologies underscore the versatility of myo-inositol epoxides as pivotal intermediates in the construction of complex and biologically significant cyclitol derivatives. The ability to control the stereochemistry and regiochemistry of these reactions is paramount for accessing specific target molecules.

Enzymatic Interactions and Biochemical Investigations of 1 L 1,2 Anhydro Myo Inositol

Comparative Enzymatic Activity and Stereospecificity of 1,2-Anhydro-myo-inositol Enantiomers

The two enantiomers of 1,2-anhydro-myo-inositol exhibit profound differences in their interactions with glycosidases. This stereospecificity is a critical aspect of their biochemical function, with the 1-D form acting as a potent inhibitor for several enzymes, while the 1-L form is largely inactive.

Absence of Enzyme Inactivation by 1-L-1,2-Anhydro-myo-inositol in Glycosidase Assays

Research has consistently demonstrated that this compound does not act as an inactivator for a range of glycosidases. nih.govebi.ac.uk In comparative studies, while its counterpart, the 1-D enantiomer, shows significant inhibitory effects, the 1-L form remains inert. nih.govebi.ac.uk Specifically, when tested against sucrase-isomaltase, only the 1-D-1,2-anhydro-myo-inositol component of the racemic mixture, conduritol-B-epoxide, was found to be the reactive agent responsible for enzyme inactivation. ebi.ac.uk The this compound, when isolated, did not cause any inactivation of the enzyme. ebi.ac.uk This lack of activity extends to other glycosidases as well, including the α-D-glucosidase from Bacillus stearothermophilus and the β-D-galactosidase from Aspergillus oryzae, against which neither of the enantiomers showed any activity. nih.govresearchgate.net

The 1-D-1,2-Anhydro-myo-inositol as an Irreversible Active-Site-Directed Glycosidase Inhibitor

In stark contrast to its L-enantiomer, 1-D-1,2-anhydro-myo-inositol is a well-established irreversible inhibitor that targets the active site of several glycosidases. nih.govebi.ac.ukresearchgate.net This mechanism-based inactivator works by forming a covalent bond with a crucial amino acid residue, typically an aspartate, within the enzyme's active site. ebi.ac.uktandfonline.com This covalent modification leads to the irreversible loss of enzymatic activity. ebi.ac.uk The specificity of this inhibition is a key feature, with 1-D-1,2-anhydro-myo-inositol targeting a select group of glycosidases.

1-D-1,2-anhydro-myo-inositol is a potent and selective irreversible inhibitor of glucosylceramidase (also known as acid β-glucosidase or GBA). scientificlabs.comcaymanchem.com This inhibition is highly specific, as it does not affect non-lysosomal glucosylceramidase or cytosolic β-glucosidase. caymanchem.com The racemic mixture, conduritol B epoxide, is often used to inhibit GBA1 to differentiate its activity from non-lysosomal β-glucosidase (GBA2) in assays. scientificlabs.comsigmaaldrich.com The deficiency of glucosylceramidase is linked to Gaucher disease, and consequently, 1-D-1,2-anhydro-myo-inositol is utilized in creating in vitro and animal models for studying this lysosomal storage disorder. scientificlabs.comcaymanchem.comfishersci.com It has an IC50 value of 9 μM for glucocerebrosidase. caymanchem.com

The sucrase-isomaltase complex, which includes sucrose (B13894) alpha-glucosidase and oligo-1,6-glucosidase activities, is irreversibly inactivated by 1-D-1,2-anhydro-myo-inositol. ebi.ac.uksigmaaldrich.cominvivochem.cn It has been shown that the inhibitor binds to a beta-carboxyl group of an aspartic acid residue in the active site of both subunits of the enzyme. ebi.ac.uk The inactivation is stoichiometric, with one mole of the inhibitor binding per mole of the enzyme subunit. ebi.ac.uk

1-D-1,2-anhydro-myo-inositol also acts as a suicide inhibitor for α-glucosidase from Aspergillus niger. tandfonline.com Kinetic studies have revealed that the inactivation follows pseudo-first-order kinetics, involving the formation of a reversible enzyme-inhibitor complex before the final covalent inactivation. tandfonline.com The modification of a carboxyl group in the active site by the inhibitor leads to a complete loss of enzyme activity. tandfonline.com

Despite its potent inhibitory activity against a range of glucosidases, 1-D-1,2-anhydro-myo-inositol, along with its L-enantiomer, has been found to be inactive against β-D-galactosidase from Aspergillus oryzae and α-D-glucosidase from Bacillus stearothermophilus. nih.govresearchgate.net This highlights the specific structural and electronic requirements of the enzyme's active site for the inhibitor to bind and exert its effect.

Table 1: Summary of Enzymatic Interactions of 1,2-Anhydro-myo-inositol Enantiomers

| Compound | Enzyme | Enzyme Commission (EC) Number | Organism/Source | Activity |

|---|---|---|---|---|

| This compound | Sucrase-Isomaltase | 3.2.1.48 / 3.2.1.10 | - | No Inactivation ebi.ac.uk |

| β-D-Galactosidase | 3.2.1.23 | Aspergillus oryzae | No Activity nih.govresearchgate.net | |

| α-D-Glucosidase | 3.2.1.20 | Bacillus stearothermophilus | No Activity nih.govresearchgate.net | |

| 1-D-1,2-Anhydro-myo-inositol | Glucosylceramidase | 3.2.1.45 | Human | Irreversible Inhibitor scientificlabs.comcaymanchem.com |

| Sucrose Alpha-Glucosidase | 3.2.1.48 | - | Irreversible Inhibitor ebi.ac.ukinvivochem.cn | |

| Oligo-1,6-Glucosidase | 3.2.1.10 | - | Irreversible Inhibitor ebi.ac.ukinvivochem.cn | |

| Alpha-Glucosidase | 3.2.1.20 | Aspergillus niger | Irreversible Inhibitor tandfonline.com | |

| β-D-Galactosidase | 3.2.1.23 | Aspergillus oryzae | No Activity nih.govresearchgate.net | |

| α-D-Glucosidase | 3.2.1.20 | Bacillus stearothermophilus | No Activity nih.govresearchgate.net |

Interactions with Alpha-Glucosidase (EC 3.2.1.20)

Mechanism of Enzyme Inactivation by the 1-D-Enantiomer

The inhibitory activity of conduritol B epoxide is attributed specifically to the 1-D-enantiomer, as the this compound form does not inactivate these enzymes. ebi.ac.uknih.gov This inactivation is an irreversible process, classifying 1-D-1,2-anhydro-myo-inositol as a mechanism-based or "suicide" inhibitor. ebi.ac.uktandfonline.com

Stereospecific Ring Opening at the Active Site

The inactivation process begins with the stereospecific attack on the epoxide ring of 1-D-1,2-anhydro-myo-inositol within the enzyme's active site. ebi.ac.uk A key catalytic residue, typically a carboxylate group from an aspartate or glutamate (B1630785) residue, acts as a nucleophile. ebi.ac.ukgriffith.edu.au This nucleophilic attack results in the opening of the strained epoxide ring. ebi.ac.ukgriffith.edu.au

Evidence suggests that the catalytic acid/base residue of the enzyme, often a glutamate, protonates the epoxide oxygen. This facilitates the nucleophilic attack at the C-1 position of the cyclohexitol ring, leading to a diaxial opening of the epoxide. griffith.edu.au Studies on sucrase-isomaltase have shown that an aspartate residue is responsible for this attack. ebi.ac.uk The stereochemistry of this interaction is crucial, explaining why only the 1-D-enantiomer is reactive. ebi.ac.ukebi.ac.uk

Covalent Adduct Formation and Active Site Labeling

The ring-opening event leads to the formation of a stable, covalent ester bond between the inhibitor and the nucleophilic amino acid residue in the active site. ebi.ac.ukgriffith.edu.au This covalent modification, or adduct formation, effectively labels the active site and renders the enzyme inactive. ebi.ac.uk

The resulting adduct has been identified as a scyllo-inositol derivative, which can be released by treatment with hydroxylamine (B1172632). ebi.ac.uk The formation of this covalent adduct has been confirmed through various techniques, including X-ray crystallography, which has provided detailed structural views of the inhibitor bound within the active site of enzymes like human acid-β-glucosidase. ebi.ac.ukgriffith.edu.au For instance, in human acid-β-glucosidase, the catalytic nucleophile has been identified as Glu340. griffith.edu.au Similarly, in the β-glycosidase from Sulfolobus solfataricus, the nucleophilic residue was identified as E387 through labeling with [3H]conduritol B epoxide. acs.org

Application of 1-D-1,2-Anhydro-myo-inositol as a Biochemical Probe

The specific and irreversible nature of its inhibitory action makes 1-D-1,2-anhydro-myo-inositol a valuable biochemical probe for studying various aspects of glycosidase function and dysfunction.

Use in Differentiating Lysosomal and Non-Lysosomal Beta-Glucosidase Activity (GBA1 vs. GBA2)

1-D-1,2-anhydro-myo-inositol, as part of conduritol B epoxide, is widely used to distinguish between the activities of two major β-glucosidases: the lysosomal acid β-glucosidase (GBA1) and the non-lysosomal β-glucosidase (GBA2). scientificlabs.comgoogle.com GBA1 is the enzyme deficient in Gaucher disease. umich.edu

By selectively inhibiting GBA1, researchers can measure the remaining β-glucosidase activity, which is attributed to GBA2. scientificlabs.com This differentiation is critical for understanding the distinct physiological roles of these two enzymes and for accurately diagnosing and monitoring Gaucher disease. nih.gov Assays have been developed that utilize the differential sensitivity of GBA1 and GBA2 to inhibitors like CBE and N-butyldeoxynojirimycin (NB-DNJ), which inhibits GBA2, allowing for their distinct measurement in cell lysates. nih.gov

Elucidation of Glycosidase Catalytic Mechanisms

The use of 1-D-1,2-anhydro-myo-inositol has been fundamental in elucidating the catalytic mechanisms of various glycosidases. ebi.ac.ukebi.ac.uk By acting as an active-site-directed inhibitor, it allows for the identification of key catalytic residues. ebi.ac.uktandfonline.com

The inactivation kinetics and the pH dependence of the inactivation process provide information about the chemical environment of the active site. ebi.ac.uk For example, studies with α-glucosidase from Monascus ruber using conduritol B epoxide indicated the involvement of two dissociating groups in the active site. ebi.ac.uk Furthermore, the covalent labeling of the active site facilitates the isolation and sequencing of peptides containing the catalytic nucleophile, as demonstrated with sucrase-isomaltase and the β-glycosidase from Sulfolobus solfataricus. ebi.ac.ukacs.org This approach has been instrumental in confirming the role of specific aspartate and glutamate residues as the catalytic nucleophiles in many glycosidases, supporting the proposed double-displacement reaction mechanism for retaining glycosidases. ebi.ac.ukgriffith.edu.au

Studies in Cellular and Animal Models of Glycosidase Deficiencies (e.g., Gaucher Disease Models)

Conduritol B epoxide is frequently used to create cellular and animal models of Gaucher disease. scientificlabs.commpbio.com By administering CBE to animals, the activity of glucocerebrosidase (GBA1) is irreversibly inhibited, mimicking the biochemical defect seen in Gaucher disease. umich.edumpbio.com These "Gaucher models" are invaluable for studying the pathophysiology of the disease, including the accumulation of glucosylceramide and the resulting cellular and systemic effects. umich.edu They also serve as important tools for developing and testing potential therapeutic strategies for Gaucher disease and related disorders like Parkinson's disease. scientificlabs.com

Broader Inositol Research Context and Future Academic Directions

Integration within Myo-inositol Metabolism and Cellular Pathways

Myo-inositol, the most abundant stereoisomer of inositol (B14025), is a central molecule in a multitude of cellular processes. wikipedia.org Its integration into cellular metabolism begins with its synthesis and extends to its participation in complex signaling and structural pathways.

Myo-inositol Biosynthesis from Glucose-6-Phosphate

The primary pathway for the de novo synthesis of myo-inositol utilizes glucose-6-phosphate as its starting material. wikipedia.orgcdnsciencepub.com This fundamental biochemical conversion is a two-step process. wikipedia.orgoup.com The first and rate-limiting step is the isomerization of D-glucose 6-phosphate to L-myo-inositol 1-phosphate. cdnsciencepub.comuliege.be This reaction is catalyzed by the enzyme myo-inositol 1-phosphate synthase (MIPS). researchgate.netpnas.org Subsequently, the phosphate (B84403) group is removed from L-myo-inositol 1-phosphate by the action of a specific phosphatase, yielding free myo-inositol. cdnsciencepub.com This biosynthetic pathway is highly conserved across eukaryotes and is essential for maintaining the cellular pool of myo-inositol. cdnsciencepub.comoup.com In humans, the kidneys are the primary site of myo-inositol synthesis. wikipedia.org

Interconversion of Myo-inositol Stereoisomers

The nine stereoisomers of inositol can be interconverted through the action of specific enzymes. nih.gov For instance, myo-inositol can be converted to D-chiro-inositol by an epimerase. wikipedia.org This conversion is particularly relevant in the context of insulin (B600854) signaling. wikipedia.org Other inositol stereoisomers, such as scyllo-inositol and epi-inositol, have also been identified in various tissues, and their formation from myo-inositol is catalyzed by specific epimerases. nih.govnih.gov The ability of organisms like Bacillus subtilis to metabolize different inositol stereoisomers highlights the metabolic flexibility surrounding this class of molecules. nih.gov

Role of Myo-inositol in Phosphoinositide Synthesis and Glycosylphosphatidylinositol (GPI) Anchor Formation

Myo-inositol is a critical precursor for the synthesis of phosphoinositides, a class of phospholipids (B1166683) that are key components of cellular membranes and are central to signal transduction. oup.comgremjournal.comnih.gov The synthesis of phosphatidylinositol (PtdIns), the parent compound of the phosphoinositide family, involves the transfer of a phosphatidyl moiety from CDP-diacylglycerol to the 1D position of myo-inositol, a reaction catalyzed by phosphatidylinositol synthase. acs.org Phosphoinositides can be further phosphorylated to generate a variety of signaling molecules that regulate processes such as cell proliferation, membrane trafficking, and cytoskeletal organization. oup.comgremjournal.com

Furthermore, myo-inositol is an essential component of glycosylphosphatidylinositol (GPI) anchors. acs.orgnih.gov GPI anchors are complex glycolipid structures that attach proteins to the outer leaflet of the cell membrane. acs.org The core structure of a GPI anchor includes a conserved glycan sequence linked to a phosphatidylinositol moiety. acs.orgnih.govnih.gov The biosynthesis of GPI anchors is a sequential process that occurs in the endoplasmic reticulum and involves the addition of sugars and phosphoethanolamine to phosphatidylinositol. nih.gov The myo-inositol within the GPI anchor can be acylated, which can affect the properties of the anchored protein. nih.gov

Related Inositol-Metabolizing Enzymes and Their Biological Functions in Model Systems

The metabolism of inositol is orchestrated by a diverse set of enzymes. Understanding the function of these enzymes is crucial for elucidating the roles of inositol in health and disease.

Myo-inositol 1-Phosphate Synthase (MIPS) and Its Inhibitors

Myo-inositol 1-phosphate synthase (MIPS) is the key enzyme responsible for the de novo synthesis of myo-inositol, catalyzing the conversion of glucose-6-phosphate to L-myo-inositol 1-phosphate. uliege.beresearchgate.netpnas.org This NAD+-dependent enzyme is a critical control point in the inositol biosynthetic pathway. pnas.org The activity of MIPS is essential for cellular viability in eukaryotes. nih.gov In plants, MIPS plays a role in various physiological processes, including seed development, stress responses, and the suppression of cell death. uliege.benih.gov

Given its central role, MIPS has been identified as a potential target for therapeutic intervention. researchgate.net For example, the mood-stabilizing drug valproate has been shown to inhibit MIPS activity. nih.gov Deoxyglucose can also inhibit MIPS after being phosphorylated to deoxyglucose 6-phosphate. uliege.be The development of specific MIPS inhibitors is an active area of research.

Glycosyltransferases Utilizing Inositol Phosphate Substrates (e.g., MshA)

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. Several glycosyltransferases utilize inositol phosphate substrates. A prominent example is MshA, a D-inositol 3-phosphate glycosyltransferase involved in the biosynthesis of mycothiol (B1677580) in actinomycetes. acs.orgnih.govuniprot.org MshA catalyzes the transfer of an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to 1-L-myo-inositol 1-phosphate. acs.orgnih.gov This is the first committed step in the mycothiol biosynthesis pathway. nih.govresearchgate.net MshA from Corynebacterium diphtheria has been shown to be highly specific for its substrates, UDP-GlcNAc and 1L-Ins-1-P. rsc.org The structural and kinetic analysis of MshA has provided insights into its catalytic mechanism, suggesting a substrate-assisted catalysis. nih.gov

Inositol Dehydrogenases and Cyclitol Metabolism

Inositol dehydrogenases are a class of enzymes that play a crucial role in the metabolism of inositols and other cyclitols. These enzymes catalyze the NAD+-dependent oxidation of myo-inositol to scyllo-inosose. ebi.ac.uk The reaction is: myo-inositol + NAD+ = 2,4,6/3,5-pentahydroxycyclohexanone + NADH + H+. ebi.ac.uk One such enzyme, myo-inositol dehydrogenase from Bacillus subtilis, is used in biochemical assays for the measurement of myo-inositol in various industries, including food, wine, and dairy.

The compound 1-L-1,2-anhydro-myo-inositol is a conduritol epoxide, which means it is derived from the epoxidation of the double bond of (-)-conduritol B. nih.gov While direct metabolism of this compound by inositol dehydrogenases is not extensively documented, its structural relationship to myo-inositol suggests potential interactions with enzymes of cyclitol metabolism. For instance, the biosynthesis of the antibiotic hygromycin A involves a myo-inositol dehydrogenase, Hyg17, which exhibits a unique substrate scope compared to other myo-inositol dehydrogenases. researchgate.net This highlights the diversity of these enzymes and their potential to act on various inositol derivatives.

Advanced Analytical and Methodological Approaches in Inositol Derivative Research

The study of inositol derivatives like this compound relies on sophisticated analytical techniques for their separation, identification, and quantification.

Chromatographic Techniques (HPLC, HPAE-PAD) for Inositol and Derivatives

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of inositols. researchgate.net A method using an Aminex HPX-87C column with postcolumn pH increase and pulsed amperometric detection (PAD) can determine picomole amounts of inositol isomers. researchgate.net For complex samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the quantification of myo-inositol in biological matrices like blood and urine without extensive sample cleanup or derivatization. researchgate.net This is particularly important for separating inositol from interfering hexose (B10828440) monosaccharides of the same molecular weight. researchgate.net

| Analytical Technique | Key Features for Inositol Analysis |

| HPLC | Versatile for separating inositol isomers. researchgate.net |

| HPLC-MS/MS | High selectivity and sensitivity for complex biological samples; no derivatization needed. researchgate.net |

| HPAE-PAD | High sensitivity and selectivity without derivatization; separates based on charge, size, and linkage. nih.govlabrulez.com |

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of inositol derivatives. 1H NMR spectra provide detailed information about the chemical environment of protons in the molecule, allowing for the confirmation of structure and stereochemistry. hmdb.cahmdb.caresearchgate.net For example, the structure of D,L-1,2-Anhydro-myo-inositol has been confirmed using NMR. lgcstandards.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of inositol derivatives. acs.org When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying these compounds in complex mixtures. medrxiv.org For instance, LC-MS/MS has been used to develop a quantitative method for endogenous myo-inositol in rat brain tissue, monitoring the transition of the deprotonated molecular ion [M-H]⁻ at m/z 179 to fragment ions. acs.org

| Spectroscopic Method | Application in Inositol Research |

| NMR Spectroscopy | Elucidation of molecular structure and stereochemistry. hmdb.cahmdb.caresearchgate.net |

| Mass Spectrometry | Determination of molecular weight, fragmentation patterns, and quantification. acs.orgmedrxiv.org |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of inositols and their derivatives within biological systems. Stable isotopes like ¹³C and ¹⁸O are incorporated into inositol molecules, and their journey through metabolic pathways is tracked using mass spectrometry or NMR.

One approach involves culturing cells in a medium containing U-¹³C-glucose, which leads to the generation of U-¹³C-inositol and its phosphorylated derivatives. nih.gov These labeled compounds can then be used as internal standards for accurate quantification in metabolomics studies. nih.gov Another strategy is pulse labeling with ¹⁸O-enriched water, which gets incorporated into phosphate groups during enzymatic hydrolysis, allowing for the study of the turnover rates of inositol polyphosphates. acs.org Isotope tracing with [U-¹³C]glucose has been employed to analyze central carbon metabolism and nucleotide synthesis in cancer cell lines. pnas.org This methodology reveals how cells utilize glucose to produce essential biomolecules and how this process is affected by cellular signaling. pnas.orgthe-innovation.org

Emerging Research Directions in Chemical Biology and Enzymology

Development of Novel Chemical Tools for Inositol Pathway Modulation

The complexity of inositol signaling pathways has driven the development of sophisticated chemical tools to dissect their function. rsc.org These tools include synthetic analogs of inositol pyrophosphates (PP-InsPs) and caged compounds that allow for precise temporal and spatial control over the release of signaling molecules within living cells. mdpi.comacs.org

For example, cell-permeant caged PP-InsPs have been synthesized to rapidly modulate their intracellular levels upon light-triggered release. acs.org This approach has been used to study the role of specific PP-InsP isomers in regulating intracellular Ca²⁺ oscillations. acs.org The synthesis of various PP-InsP isomers and their analogs has been instrumental in identifying their downstream signaling partners and understanding their mechanisms of action, which can involve protein binding or a covalent modification known as protein pyrophosphorylation. rsc.org These chemical biology approaches are crucial for overcoming the technical challenges associated with the low abundance and rapid turnover of many inositol derivatives. mdpi.com

Exploration of Anhydro-myo-inositol Derivatives in Non-Mammalian Biological Systems

The study of anhydro-myo-inositol derivatives in non-mammalian systems has revealed specific and often stereoselective interactions with various enzymes, providing insight into the unique biochemistry of these organisms. Research has demonstrated that the biological activity of these compounds is highly dependent on both the specific enantiomer (1-D or 1-L form) and the target organism and enzyme.

For instance, in studies involving glycosidases from non-mammalian sources, the two enantiomers of 1,2-anhydro-myo-inositol, often collectively known as conduritol B epoxide (CBE), exhibit distinct inhibitory profiles. The 1-D enantiomer has been identified as a potent, irreversible inhibitor of β-D-glucosidase sourced from sweet almonds. nih.gov In contrast, neither the 1-D nor the 1-L isomer showed activity against the α-D-glucosidase from the bacterium Bacillus stearothermophilus or the β-D-galactosidase from the fungus Aspergillus oryzae. nih.gov This highlights a high degree of specificity in the enzyme-inhibitor interaction.

In the parasitic protist Entamoeba histolytica, which was once thought to lack peroxisomes, recent studies have identified these organelles and their role in metabolizing myo-inositol. plos.org These anaerobic peroxisomes contain a myo-inositol dehydrogenase (myo-IDH) with a high affinity for myo-inositol, which can also process other substrates like scyllo-inositol. plos.org This discovery in a human parasite opens new avenues for understanding inositol metabolism in anaerobic eukaryotes.

Furthermore, research into the fungus Aspergillus niger has utilized conduritol B epoxide to probe the structure of its α-glucosidase. tandfonline.com This work demonstrates the utility of anhydro-myo-inositol derivatives as tools for studying enzyme mechanisms in fungi. The broader context of inositol derivatives in the plant and fungal kingdoms includes unique compounds not found in mammals, such as glucosyl inositol phosphoryl ceramides (B1148491) (GIPCs), which are significant components of the plasma membrane and are involved in cellular signaling and stress responses. cnr.it

The bacterium Paracoccus laeviglucosivorans provides another example of distinct inositol metabolism, possessing a scyllo-inositol dehydrogenase that is also capable of metabolizing myo-inositol and L-glucose. plos.org The characterization of such enzymes expands our understanding of the metabolic diversity and capabilities of microorganisms.

Table 1: Activity of Anhydro-myo-inositol Derivatives in Non-Mammalian Systems

| Organism/Source | Enzyme | Compound | Observed Activity/Role | Citation |

|---|---|---|---|---|

| Sweet Almond (Prunus dulcis) | β-D-glucosidase | 1-D-1,2-anhydro-myo-inositol | Irreversible inhibitor | nih.gov |

| Aspergillus oryzae (Fungus) | β-D-galactosidase | 1-D/1-L-1,2-anhydro-myo-inositol | No significant inhibition | nih.gov |

| Bacillus stearothermophilus (Bacterium) | α-D-glucosidase | 1-D/1-L-1,2-anhydro-myo-inositol | No significant inhibition | nih.gov |

| Aspergillus niger (Fungus) | α-glucosidase (ANGase) | 1-D-1,2-anhydro-myo-inositol | Irreversible inactivator | tandfonline.com |

| Entamoeba histolytica (Protist) | myo-inositol dehydrogenase (myo-IDH) | myo-inositol, scyllo-inositol | Substrate for metabolism in peroxisomes | plos.org |

| Paracoccus laeviglucosivorans (Bacterium) | scyllo-inositol dehydrogenase | myo-inositol | Substrate for oxidation | plos.org |

Basic Science Contributions to Understanding Enzyme Catalysis and Inhibition

The chemical properties of 1,2-anhydro-myo-inositol, particularly its strained epoxide ring, have made it an invaluable tool in basic science for elucidating the mechanisms of enzyme catalysis and inhibition. Conduritol B epoxide (CBE), a racemic mixture of 1-D- and this compound, functions as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor, for a range of glycosidases. tandfonline.comumich.edu

A key contribution of this compound is in demonstrating the stereospecificity of enzyme active sites. Studies have consistently shown that for enzymes like β-glucosidase and sucrase-isomaltase, only the 1-D-1,2-anhydro-myo-inositol enantiomer is the reactive species, while the 1-L form is inactive. nih.govebi.ac.uk This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which can only accommodate one enantiomer in the correct orientation for a reaction to occur.

The inactivation mechanism itself has been a subject of detailed study. Research on sucrase-isomaltase and the α-glucosidase from Aspergillus niger has revealed that inhibition occurs via the formation of a covalent bond between the inhibitor and a crucial catalytic residue. tandfonline.comebi.ac.uk The process involves a nucleophilic attack by a deprotonated carboxyl group (-COO⁻) from an aspartic acid residue in the enzyme's active site on one of the carbon atoms of the epoxide ring of the 1-D enantiomer. tandfonline.comebi.ac.uk This attack opens the epoxide ring and forms a stable ester linkage, thereby permanently inactivating the enzyme.

By using radiolabeled CBE or analyzing the modified peptide fragments after enzymatic digestion, researchers have been able to pinpoint the exact catalytic aspartate residue within the enzyme's primary structure. tandfonline.com This affinity labeling approach provides direct evidence for the role of specific carboxylate residues in the catalytic mechanism of glycosidases, confirming their function as the catalytic nucleophile in the hydrolysis of glycosidic bonds. tandfonline.comebi.ac.uk

Table 2: Use of Anhydro-myo-inositols in Enzyme Mechanism Studies

| Enzyme | Active Inhibitor Isomer | Key Scientific Finding | Citation |

|---|---|---|---|

| Sweet Almond β-D-glucosidase | 1-D-1,2-anhydro-myo-inositol | Functions as an irreversible inhibitor, demonstrating stereoselectivity. | nih.gov |

| Sucrase-isomaltase | 1-D-1,2-anhydro-myo-inositol | Inactivation occurs via covalent bond formation with a catalytic aspartate residue. The 1-L isomer is inactive. | ebi.ac.uk |

| Aspergillus niger α-glucosidase | 1-D-1,2-anhydro-myo-inositol | Used as a mechanism-based inactivator to identify a specific aspartate residue as the catalytic nucleophile. | tandfonline.com |

Q & A

Q. Table 1: Optimal Conditions for myo-Inositol Dehydrogenase Assays

| Component | Optimal Range | Reference |

|---|---|---|

| Substrate (A1) | 0.05–20 mM | |

| Coenzyme (B1/B2) | 5–500 μM | |

| Enzyme Activity | 20–500 U/mL | |

| Reaction pH | 7.0–8.5 |

Q. Table 2: Key Enzymes in myo-Inositol Metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.